N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a benzofuran moiety linked via a propyl chain to a 5-methylthiophene sulfonamide group. The benzofuran component may enhance lipophilicity and π-π stacking interactions, while the thiophene sulfonamide contributes to hydrogen bonding and solubility properties.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12-8-9-16(21-12)22(18,19)17-10-4-6-14-11-13-5-2-3-7-15(13)20-14/h2-3,5,7-9,11,17H,4,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMRALYDEYUFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antidepressant and Anxiolytic Activity
Research has indicated that compounds similar to N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide can modulate serotonin receptors, particularly the 5-HT6 receptor, which is associated with mood regulation and cognitive functions. A study highlighted that multifunctional ligands targeting the 5-HT receptors exhibited pronounced antidepressant and anxiolytic effects in animal models, suggesting that derivatives of this compound may also possess similar properties .
Treatment of Behavioral Disturbances in Dementia
The compound's potential to affect neurotransmitter systems positions it as a candidate for treating behavioral and psychological symptoms of dementia (BPSD). By modulating receptor activity linked to BPSD, such compounds could provide therapeutic benefits without the cognitive side effects typically associated with existing psychotropic medications .
Ligand Development for Receptor Modulation
This compound can be utilized in the development of ligands that selectively bind to various receptors involved in neurological disorders. The sulfonamide moiety is known for its ability to enhance binding affinity and specificity towards target receptors . This characteristic makes it a valuable scaffold for designing new drugs aimed at treating complex neurological conditions.
Chemical Properties and Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The incorporation of specific functional groups can significantly influence its biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Benzofuran moiety | Enhances receptor affinity |
| Thiophene ring | Improves metabolic stability |
| Sulfonamide group | Increases solubility and bioavailability |
Research has shown that modifications to the benzofuran and thiophene components can lead to variations in receptor interactions, thus affecting therapeutic outcomes .
Study on Antidepressant Activity
A study focusing on a series of compounds related to this compound demonstrated significant antidepressant activity at low dosages (0.1 mg/kg) in animal models. These findings suggest a promising avenue for developing new antidepressants with fewer side effects than traditional therapies .
Exploration of Anxiolytic Properties
Another investigation revealed that compounds exhibiting structural similarities showed robust anxiolytic effects, outperforming existing anxiolytics in both efficacy and safety profiles. This underscores the potential of this compound as a candidate for further research in anxiety disorders .
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The absence of a hydroxyl group (unlike ZX-FH023409) could limit hydrogen-bonding interactions but enhance metabolic stability.
Sulfonamide vs. Carbamate :
- Sulfonamides (target compound and ZX-FH023409) are typically more acidic (pKa ~10) than carbamates (ZX-FH023408, pKa ~13), influencing ionization and bioavailability.
Storage and Stability :
Research Findings and Limitations
- Crystallographic Data: No direct structural data for the target compound are available in the provided evidence. However, programs like SHELX and ORTEP-3 are standard tools for analyzing sulfonamide derivatives, implying that crystallographic studies could resolve its conformation and intermolecular interactions.
- Pharmacological Potential: The 5-methylthiophene sulfonamide group is common in kinase inhibitors (e.g., COX-2 inhibitors), but the benzofuran moiety’s role remains speculative without experimental data.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzofuran moiety, a thiophene ring, and a sulfonamide functional group. This combination is believed to contribute to its diverse biological activities.
Pharmacological Activities
Research has identified several pharmacological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, indicating potential as an antibiotic agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, demonstrating the ability to inhibit inflammatory pathways in vitro.
- Anticancer Properties : Some studies indicate that this compound may possess anticancer effects, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress suggests potential applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways, such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate effectiveness compared to standard antibiotics.
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values were calculated at 25 µM, suggesting a potent anti-inflammatory effect.
Study 3: Anticancer Activity
Research on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparative Biological Activity Table
Q & A
Q. What synthetic pathways are commonly employed for synthesizing N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide?
The synthesis typically involves multi-step organic reactions, starting with benzofuran derivatives and sulfonamide precursors. Key steps include coupling reactions between the benzofuran moiety and the thiophene-sulfonamide group under controlled conditions (e.g., inert atmosphere, solvents like dimethylformamide or dichloromethane). Purification via recrystallization or chromatography ensures high yields and structural integrity .
Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying molecular structure and functional groups. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with refinement using programs like SHELXL is standard. Crystallographic software (e.g., ORTEP-III) aids in visualizing bond angles and torsion parameters .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?
Modifying substituents on the benzofuran or thiophene rings can alter binding affinity and pharmacokinetics. For example:
- Benzofuran substituents : Propyl or ethyl chains at the 3-position (as in 2-methyl-3-phenylsulfonyl-5-propyl-1-benzofuran) enhance hydrophobic interactions with target proteins .
- Thiophene modifications : Methyl groups at the 5-position improve metabolic stability, as seen in related sulfonamide derivatives . Comparative studies using isosteric replacements (e.g., oxadiazole for thiophene) can reveal activity trends .
Q. What methodological challenges arise in resolving crystallographic data for this compound?
- Data refinement : SHELXL is robust for small-molecule refinement but may struggle with disordered solvent molecules or twinned crystals. Hybrid approaches combining SHELX with other programs (e.g., OLEX2) are recommended for complex cases .
- Visualization : ORTEP-III’s graphical interface aids in interpreting thermal ellipsoids and hydrogen-bonding networks, critical for validating molecular packing .
Q. How can researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Reproducibility checks : Ensure synthetic batches are consistent using HPLC and ¹H/¹³C NMR.
- Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) may explain discrepancies. Cross-validate results with orthogonal assays (e.g., SPR, ITC) .
- Comparative SAR studies : Analyze analogs (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide) to identify structural determinants of activity .
Methodological Recommendations
- Synthesis : Optimize reaction times and stoichiometry using Design of Experiments (DoE) to minimize byproducts .
- Crystallography : Use high-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands for twinned crystals .
- Biological Testing : Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
